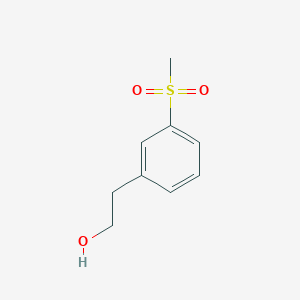
2-(3-(Methylsulfonyl)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Methylsulfonyl)phenyl)ethanol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a phenyl ring substituted with a methylsulfonyl group (-SO2CH3)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylsulfonyl)phenyl)ethanol typically involves the reaction of 3-(methylsulfonyl)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. One common method involves the reduction of the aldehyde using sodium borohydride (NaBH4) in an alcoholic solvent such as ethanol. The reaction is typically carried out at room temperature and yields the desired alcohol after purification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Methylsulfonyl)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products Formed
Oxidation: Formation of 3-(methylsulfonyl)benzaldehyde or 3-(methylsulfonyl)benzoic acid.
Reduction: Formation of 2-(3-(methylsulfonyl)phenyl)ethane.
Substitution: Formation of nitro, bromo, or chloro derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
2-(3-(Methylsulfonyl)phenyl)ethanol has several scientific research applications:
Biology: Investigated for its potential antimicrobial and anti-inflammatory activities.
Industry: Utilized as a building block in the synthesis of various industrial chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3-(Methylsulfonyl)phenyl)ethanol and its derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By selectively inhibiting COX-2, these compounds can reduce inflammation and pain without causing significant gastrointestinal side effects. Additionally, the presence of the methylsulfonyl group enhances the compound’s ability to interact with specific molecular targets, leading to its antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methylsulfonylphenyl)ethanol
- 2-(Methylsulfonyl)ethanol
- 2-(Methylsulfonyl)ethyl N,N-bis(2-chloroethyl)phosphorodiamidate
Uniqueness
2-(3-(Methylsulfonyl)phenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced selectivity towards COX-2 inhibition and improved antimicrobial activity. The presence of the hydroxyl group also allows for further functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H12O3S |
|---|---|
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
2-(3-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C9H12O3S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h2-4,7,10H,5-6H2,1H3 |
Clave InChI |
OXFURTMHBNQNDS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC(=C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



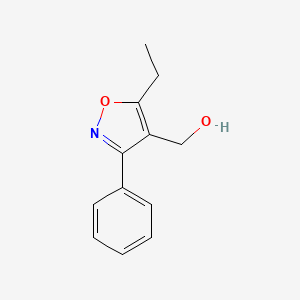

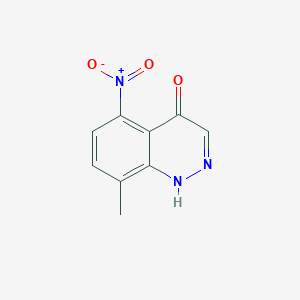

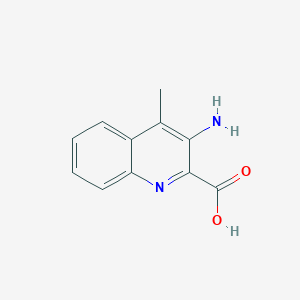

![6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11898655.png)
![Butanenitrile, 3,3-dimethyl-2-[[(trimethylsilyl)oxy]amino]-](/img/structure/B11898660.png)
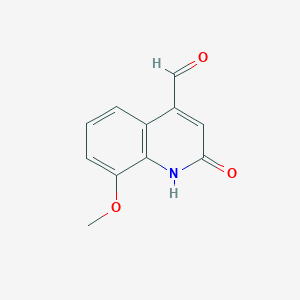
![2-Chloro-5H-indeno[1,2-d]pyrimidine](/img/structure/B11898677.png)

![2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11898691.png)

